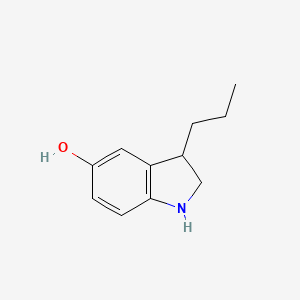

3-Propyl-2,3-dihydro-1H-indol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-propyl-2,3-dihydro-1H-indol-5-ol |

InChI |

InChI=1S/C11H15NO/c1-2-3-8-7-12-11-5-4-9(13)6-10(8)11/h4-6,8,12-13H,2-3,7H2,1H3 |

InChI Key |

QAFCYZPUZHYYBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CNC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 3 Propyl 2,3 Dihydro 1h Indol 5 Ol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Analysis of Alkyl and Aromatic Protons

Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In the case of 2,3-dihydro-1H-indol-5-ol and its derivatives, the ¹H NMR spectrum reveals distinct signals for both the alkyl and aromatic protons. mdpi.com For instance, the protons on the saturated five-membered ring (the dihydro-pyrrole part) will have different chemical shifts than those on the aromatic benzene (B151609) ring. The propyl group in 3-Propyl-2,3-dihydro-1H-indol-5-ol would show characteristic signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups, with their splitting patterns providing information about neighboring protons. researchgate.net The aromatic protons typically appear in the downfield region of the spectrum, and their splitting patterns can elucidate the substitution pattern on the benzene ring. mdpi.com

Table 1: Representative ¹H NMR Data for Indoline (B122111) Analogs

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | Doublet, Triplet, or Multiplet |

| N-H | 3.0 - 5.0 | Singlet (broad) |

| Aliphatic C-H (ring) | 2.5 - 3.5 | Multiplet |

| Aliphatic C-H (substituent) | 0.8 - 2.5 | Varies |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution.

¹³C NMR for Carbon Backbone Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. libretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal, with its chemical shift indicating its electronic environment. libretexts.org For this compound, the ¹³C NMR spectrum would confirm the presence of all eleven carbon atoms. The carbons of the aromatic ring will resonate at higher chemical shifts (downfield) compared to the sp³-hybridized carbons of the dihydropyrrole ring and the propyl group. libretexts.orgchemicalbook.com The carbon attached to the hydroxyl group (C-5) and the carbons adjacent to the nitrogen atom will also have characteristic chemical shifts. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Aromatic Quaternary C | 120 - 140 |

| Aliphatic C-N | 40 - 60 |

| Aliphatic C-3 (with propyl) | 35 - 50 |

| Aliphatic C-2 | 30 - 45 |

| Propyl CH₂ | 15 - 40 |

| Propyl CH₃ | 10 - 20 |

Note: These are predicted ranges and can be influenced by various factors.

2D NMR Techniques for Full Structural Assignment

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. youtube.comustc.edu.cn

HSQC correlates directly bonded proton and carbon atoms. nih.gov This allows for the definitive assignment of which protons are attached to which carbons.

HMBC shows correlations between protons and carbons that are separated by two or three bonds. nih.govnih.gov This is crucial for establishing the connectivity between different parts of the molecule, for example, confirming the position of the propyl group at C-3 by observing correlations between the propyl protons and the carbons of the indoline ring. nih.gov

These 2D NMR experiments provide a complete and detailed picture of the molecular structure, leaving no ambiguity in the assignment of atoms and their connections. nih.govnih.govscience.gov

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. researchgate.net In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of the molecular formula. For this compound (C₁₁H₁₅NO), HRMS would confirm this formula with high accuracy. mdpi.com

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.netscirp.org The way a molecule breaks apart upon ionization can reveal the nature of its constituent parts. For instance, in indoline derivatives, common fragmentation pathways include the loss of the alkyl substituent or cleavage of the five-membered ring. scirp.orgnih.gov Analysis of these fragment ions helps to piece together the structure of the original molecule. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz Each type of bond (e.g., O-H, N-H, C-H, C=C) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint". oregonstate.edulibretexts.org

For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of key functional groups: mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

The presence of a broad peak in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl group, while the N-H stretch of the secondary amine would also appear in a similar region. researchgate.netyoutube.com The various C-H and C=C stretching and bending vibrations confirm the presence of both aliphatic and aromatic components. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the chromophore, the part of the molecule responsible for light absorption.

For this compound, the chromophore is the substituted benzene ring. The presence of the hydroxyl and amino groups, which are auxochromes, will influence the position and intensity of the absorption bands. acs.org The UV-Vis spectrum of indoline derivatives typically shows absorption maxima related to the π → π* transitions within the aromatic system. acs.org Studying the UV-Vis spectra of a series of analogs can reveal how different substituents affect the electronic structure of the indoline core. acs.org

X-ray Crystallography for Solid-State Structure and Stereochemistry

Detailed crystallographic studies on analogs offer a framework for understanding the influence of various substituents on the geometry of the dihydroindole core and the spatial arrangement of the molecules in the crystal lattice.

Research Findings on Dihydroindole Analogs

The direct resolution of racemic 2-(2,3-dihydro-1H-indol-3-yl)ethanol was achieved, and subsequent single-crystal X-ray analysis of the dihydrogen phosphate (B84403) salt of the (+)-enantiomer successfully established its absolute configuration as (S). researchgate.net This demonstrates the utility of X-ray crystallography in assigning the stereochemistry of substituted dihydroindoles.

The crystal structure of a more complex indole (B1671886) derivative, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, was determined to be in the triclinic crystal system with a P-1 space group. mdpi.comresearchgate.net In contrast, its precursor, 4-Amino-5-indolyl-1,2,4-triazole-3-thione, crystallized in the monoclinic system with a P21 space group. researchgate.net These findings underscore how modifications to the molecular structure can lead to different crystal packing and symmetry.

The following tables summarize the crystallographic data for these and other relevant analogs.

Table 1: Crystallographic Data for Indole and Dihydroindole Analogs

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |

| Propyl 2-(1H-indol-3-yl)acetate | C₁₃H₁₅NO₂ | Monoclinic | P2₁/n | 10.9695(3) | 5.9308(2) | 14.7966(4) | 90 | 100.501(1) | 90 | 900.07(5) | nih.gov |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | C₁₇H₁₂BrN₅ | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | 900.07(5) | mdpi.comresearchgate.net |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | C₁₀H₉N₅S | Monoclinic | P2₁ | 6.23510(10) | 26.0156(4) | 12.4864(2) | 90 | 93.243(2) | 90 | - | researchgate.net |

Table 2: Selected Bond Lengths and Angles for Propyl 2-(1H-indol-3-yl)acetate

| Bond/Angle | Length (Å) / Angle (°) |

| N1—H1N···O2 | 2.953 (3) |

| Dihedral angle (Acetate group to Indole ring) | 62.35 (13) |

| Reference | nih.gov |

Structure Activity Relationship Sar Studies of 3 Propyl 2,3 Dihydro 1h Indol 5 Ol Derivatives

Impact of Substituent Modifications on Biological Activity

Influence of Propyl Chain Length and Branching at C3

The nature of the alkyl substituent at the C3 position of the dihydroindole ring plays a crucial role in modulating biological activity. Studies on various heterocyclic compounds, including those with a pyrrolidinium (B1226570) core, have demonstrated that both the length and branching of alkyl chains can significantly impact the physicochemical and biological properties of the molecule.

Alterations in the length of the n-propyl chain at C3 can influence the lipophilicity and steric bulk of the entire molecule. An increase or decrease in chain length can affect how the molecule fits into the binding pocket of its target protein, potentially leading to either enhanced or diminished activity. For instance, in a series of related compounds, a longer alkyl chain might establish more favorable van der Waals interactions within a hydrophobic pocket, thereby increasing binding affinity. Conversely, a shorter chain might be optimal for fitting into a more constrained binding site.

Branching of the C3-propyl group, for example, by replacing the n-propyl with an isopropyl group, introduces distinct steric and conformational changes. rsc.org Research on pyrrolidinium-based ionic liquids has shown that such branching can alter thermal and transport properties. rsc.org In the context of biological activity, branching can lead to a more rigid conformation, which may be either beneficial or detrimental depending on the specific requirements of the receptor. The introduction of an isopropyl group, for instance, could orient the molecule in a more favorable conformation for binding or, conversely, introduce steric hindrance that prevents optimal interaction.

The following table summarizes the potential impact of modifications to the C3-propyl chain:

| Modification | Potential Impact on Biological Activity |

| Increasing Chain Length | May enhance binding to hydrophobic pockets; could also lead to steric clashes. |

| Decreasing Chain Length | May be optimal for smaller, more constrained binding sites. |

| Branching (e.g., Isopropyl) | Can introduce conformational rigidity, potentially improving binding affinity or causing steric hindrance. rsc.org |

Role of the Hydroxyl Group at C5 and its Modifications

The hydroxyl group at the C5 position is a key functional group that significantly influences the properties and biological activity of 3-Propyl-2,3-dihydro-1H-indol-5-ol derivatives. hyphadiscovery.com This hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets. researchgate.net The presence and position of hydroxyl groups can dramatically alter a molecule's bioactivity and stability. researchgate.net

Modification of the C5-hydroxyl group, such as through esterification or etherification, can have profound effects. Converting the hydroxyl group to a methoxy (B1213986) group, for example, removes its hydrogen-bonding donor capability while retaining some hydrogen-bonding acceptor potential. This change also increases the molecule's lipophilicity, which can alter its absorption, distribution, metabolism, and excretion (ADME) properties. Such modifications can be a strategic tool to fine-tune the pharmacokinetic profile of a drug candidate.

The table below outlines the effects of modifying the C5-hydroxyl group:

| Modification | Potential Impact on Biological Activity |

| Removal of Hydroxyl Group | Loss of key hydrogen bonding interactions, likely reducing affinity. |

| Esterification/Etherification | Alters hydrogen bonding capacity and increases lipophilicity, affecting both target binding and pharmacokinetics. |

| Positional Isomers | Shifting the hydroxyl group to other positions on the benzene (B151609) ring would alter the hydrogen-bonding pattern and electronic properties, significantly impacting activity. researchgate.net |

Effects of Substitutions on the Benzene Ring and Pyrrole (B145914) Nitrogen (N1)

Substituents on the benzene ring of the dihydroindole nucleus can significantly modulate the electronic properties and steric profile of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the pKa of the C5-hydroxyl group and the N1-pyrrole nitrogen, influencing their ionization state at physiological pH.

For instance, the introduction of an EWG, such as a nitro or cyano group, on the benzene ring would decrease the electron density of the ring system. This can affect the reactivity of the pyrrole ring and the acidity of the N-H proton. libretexts.org Conversely, an EDG, like an amino or methoxy group, would increase the electron density. The position of these substituents is also critical, as it dictates their resonance and inductive effects.

Substitution at the N1 position of the pyrrole ring directly impacts the properties of the heterocyclic core. Alkylation or acylation of the N1 nitrogen removes the hydrogen bond donor capability at this position and introduces steric bulk. The nature of the substituent on the nitrogen atom can significantly influence the aromaticity and reactivity of the pyrrole ring. researchgate.net In some heterocyclic systems, N-substitution can lead to a greater range of aromaticity indices compared to substitutions on a benzene ring, indicating a higher sensitivity of the pyrrole ring to substituent effects. researchgate.net

The following table summarizes the effects of substitutions on the benzene ring and pyrrole nitrogen:

| Position of Substitution | Type of Substituent | Potential Impact on Biological Activity |

| Benzene Ring | Electron-Withdrawing Group (EWG) | Decreases electron density, can affect pKa of hydroxyl and nitrogen groups. libretexts.org |

| Electron-Donating Group (EDG) | Increases electron density, can influence reactivity and binding interactions. | |

| Pyrrole Nitrogen (N1) | Alkylation/Acylation | Removes N-H hydrogen bond donor capability, introduces steric bulk, and alters the electronic properties of the pyrrole ring. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydroindoles

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comlongdom.org By quantifying various physicochemical properties and structural features, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

For dihydroindole derivatives, a QSAR study would involve calculating a range of descriptors for a set of molecules with known biological activities. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms in the molecule (e.g., Wiener index, molecular connectivity indices). rjpbr.com

Electronic: Quantifying the electronic properties (e.g., HOMO/LUMO energies, dipole moment, partial charges).

Steric: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Relating to the molecule's partitioning between aqueous and non-aqueous phases (e.g., logP). rjpbr.com

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms are used to build a model that correlates a combination of these descriptors with the observed biological activity. longdom.org A successful QSAR model for dihydroindoles could, for example, reveal that a specific combination of lipophilicity, molecular volume, and the presence of a hydrogen bond donor at a particular position is crucial for high activity.

For instance, a QSAR study on indomethacin (B1671933) derivatives found that descriptors related to the index of refraction and electronegativity were significant for modeling their anti-inflammatory activity. rjpbr.com Such models, once validated, can be used to virtually screen large libraries of potential dihydroindole derivatives, prioritizing the most promising candidates for synthesis and biological testing, thus accelerating the drug discovery process. jocpr.com

Computational and Theoretical Chemistry Studies of 3 Propyl 2,3 Dihydro 1h Indol 5 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com By calculating the electron density of a system, DFT can determine various chemical properties and reactivity descriptors. For 3-Propyl-2,3-dihydro-1H-indol-5-ol, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would provide insights into its molecular geometry, frontier molecular orbitals (FMOs), and electrostatic potential. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The energy gap (E_gap) between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This map is instrumental in predicting how the molecule will interact with other molecules, including biological receptors. mdpi.com

Table 1: Hypothetical DFT-Calculated Quantum Chemical Descriptors for this compound

| Parameter | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. researchgate.net | 4.6 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.3 eV |

| Electronegativity (χ) | Power of an atom to attract electrons to itself. | 3.5 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule. mdpi.com | 2.68 eV |

| Dipole Moment (μ) | Measure of the molecule's overall polarity. | 2.1 D |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. nih.govnih.gov This method is crucial for rational drug design, as it helps to elucidate the binding mode and affinity of a compound within the active site of a receptor or enzyme. researchgate.net The process involves placing the ligand in various conformations within the target's binding pocket and calculating a scoring function, which estimates the binding free energy. A lower binding energy typically indicates a more stable and favorable interaction. researchgate.net

Given the structural similarity of the indoline (B122111) core to known pharmacophores, potential targets for this compound could include serotonin (B10506) receptors (like 5-HT1A) or various kinases involved in cell cycle regulation (like CDK2). nih.govnih.gov Docking studies would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the active site. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LYS33, ASP145 | Hydrogen Bond |

| ILE10, VAL18 | Hydrophobic Interaction | |||

| PHE80 | Pi-Pi Stacking | |||

| Reference Inhibitor | Cyclin-Dependent Kinase 2 (CDK2) | -9.2 | LYS33, GLN131 | Hydrogen Bond |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking simulation. The specific values and residues would depend on the actual protein target and software used.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation calculates the motion of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the conformational changes and stability of the system. nih.gov

For this compound, an MD simulation of its complex with a target protein would validate the stability of the binding pose predicted by docking. It would confirm whether the key interactions, such as hydrogen bonds, are maintained throughout the simulation, providing a more accurate assessment of the binding affinity and the compound's potential as an inhibitor or agonist. nih.gov

Predictive Modeling of Biological Activity (e.g., PASS)

Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) use the 2D structure of a molecule to forecast its likely biological activities. The PASS software compares the structure of a query compound against a large database of known biologically active substances to generate a spectrum of potential pharmacological effects, mechanisms of action, and specific toxicities. nih.govway2drug.com

The prediction is presented as a list of activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi). A high Pa value suggests that the compound is structurally similar to known active compounds for that particular biological function. nih.gov This approach is valuable for identifying new potential applications for compounds and for prioritizing further experimental research. way2drug.com

Table 3: Representative PASS Prediction for this compound

| Predicted Biological Activity | Pa | Pi |

| Serotonin 5-HT1A receptor agonist | 0.815 | 0.004 |

| Antidepressant | 0.750 | 0.011 |

| Anxiolytic | 0.711 | 0.023 |

| Antioxidant | 0.698 | 0.009 |

| Monoamine oxidase B inhibitor | 0.654 | 0.031 |

| Neuroprotective | 0.622 | 0.045 |

| Antineoplastic | 0.589 | 0.062 |

| Hepatoprotectant | 0.430 | 0.088 |

Note: This table is a hypothetical representation of a PASS prediction, generated based on the known activities of structurally related indole (B1671886) and indoline compounds. Pa = probability "to be active"; Pi = probability "to be inactive".

Preclinical Pharmacokinetic and Adme Studies Animal Models

Absorption Characteristics in Animal Models

While direct experimental data for 3-Propyl-2,3-dihydro-1H-indol-5-ol is unavailable, its absorption characteristics in animal models can be predicted based on its physicochemical properties. As a relatively small molecule with both lipophilic (propyl-indoline) and hydrophilic (hydroxyl) moieties, it is expected to be absorbed from the gastrointestinal tract following oral administration. The presence of the hydroxyl group may facilitate moderate aqueous solubility, while the indoline (B122111) core and propyl group contribute to its lipophilicity, which is generally favorable for passive diffusion across the intestinal membrane.

Studies on other indole (B1671886) derivatives suggest that oral bioavailability can be variable and is often influenced by the extent of first-pass metabolism in the liver. youtube.com For instance, serotonin (B10506) (5-hydroxytryptamine), which shares the 5-hydroxyindole (B134679) core, has poor oral bioavailability due to extensive first-pass metabolism. wikipedia.org The addition of the propyl group at the 3-position in this compound may increase its lipophilicity compared to simpler indoles, potentially enhancing its absorption rate.

Table 1: Predicted Absorption Characteristics of this compound in Animal Models

| Parameter | Predicted Outcome | Rationale |

| Primary Route of Absorption | Gastrointestinal Tract | Based on typical administration routes for small molecule drugs. |

| Bioavailability | Moderate | Dependent on the balance between absorption and first-pass metabolism. |

| Intestinal Permeability | High | Predicted based on its partial lipophilic nature. |

This table contains predicted data based on the chemical structure and general pharmacokinetic principles.

Distribution Studies in Tissues and Organs (Animal Models)

Following absorption, this compound is expected to distribute throughout the body. The extent of tissue distribution will be influenced by its plasma protein binding, lipophilicity, and ability to cross biological membranes. Indole derivatives with increased lipophilicity can often cross the blood-brain barrier. wikipedia.org The presence of the propyl group in this compound suggests it may have a moderate volume of distribution, with potential accumulation in tissues with higher lipid content.

Studies on the distribution of other hydroxylated indoles in mice have shown that these compounds can be found in various tissues, with the highest concentrations often observed in neuronal tissues. plos.org Therefore, it is plausible that this compound could distribute to the central nervous system. The liver and kidneys are also expected to show significant concentrations due to their roles in metabolism and excretion.

Table 2: Predicted Tissue Distribution of this compound in Rodent Models

| Tissue | Predicted Level of Distribution | Rationale |

| Brain | Moderate to High | Lipophilicity may allow for crossing the blood-brain barrier. |

| Liver | High | Primary site of metabolism for xenobiotics. |

| Kidneys | High | A major route of excretion for metabolites. |

| Adipose Tissue | Moderate | Potential for accumulation due to lipophilic character. |

This table contains predicted data based on the chemical structure and distribution patterns of similar compounds.

Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450, UDP-glucuronosyltransferases) in Animal Models

The metabolism of this compound in animal models is anticipated to be extensive, primarily occurring in the liver. The metabolic pathways are likely to involve both Phase I and Phase II reactions.

Phase I Metabolism: The Cytochrome P450 (CYP450) superfamily of enzymes is expected to play a crucial role in the initial oxidative metabolism of the compound. nih.gov Based on studies of other indole derivatives, CYP3A4 is a likely candidate for metabolizing the indoline ring system. nih.gov Potential Phase I reactions include:

Hydroxylation: Additional hydroxyl groups may be added to the aromatic ring or the propyl side chain.

N-dealkylation or oxidation: The secondary amine in the indoline ring is a potential site for oxidation.

Aromatization: The dihydro-indole (indoline) ring may be oxidized to an indole ring. nih.gov

Phase II Metabolism: The phenolic hydroxyl group at the 5-position is a prime site for conjugation reactions. UDP-glucuronosyltransferases (UGTs) are expected to be the major enzymes involved, leading to the formation of glucuronide conjugates. youtube.com Sulfation, mediated by sulfotransferases (SULTs), is another possible conjugation pathway for the hydroxyl group. These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion.

Table 3: Predicted Metabolic Pathways and Involved Enzymes for this compound

| Metabolic Phase | Predicted Reaction | Key Enzymes | Predicted Metabolite |

| Phase I | Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | Dihydroxy-propyl-indoline |

| Phase I | Alkyl Hydroxylation | Cytochrome P450 | Hydroxypropyl-dihydro-indol-5-ol |

| Phase I | Aromatization | Cytochrome P450 | 3-Propyl-1H-indol-5-ol |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 3-Propyl-2,3-dihydro-1H-indol-5-yl glucuronide |

| Phase II | Sulfation | Sulfotransferases (SULTs) | 3-Propyl-2,3-dihydro-1H-indol-5-yl sulfate (B86663) |

This table contains predicted data based on known metabolic pathways for similar chemical structures.

Excretion Routes in Animal Models

The excretion of this compound and its metabolites is expected to occur through both renal and fecal routes. The water-soluble Phase II metabolites, such as glucuronide and sulfate conjugates, are likely to be primarily eliminated via the urine. nih.gov Unchanged compound, if any, and less polar metabolites may be excreted in the feces, potentially after biliary excretion.

Studies on other heterocyclic amines in rats have shown that a significant portion of the administered dose is excreted in urine and feces within the first 24 to 72 hours. nih.gov The exact ratio between urinary and fecal excretion for this compound would depend on the extent of its metabolism and the physicochemical properties of the resulting metabolites.

Table 4: Predicted Excretion Routes for this compound and its Metabolites in Animal Models

| Excretion Route | Form of Excreted Compound | Rationale |

| Urine | Glucuronide and Sulfate Conjugates | High water solubility of Phase II metabolites facilitates renal clearance. |

| Feces | Unchanged Compound and/or Less Polar Metabolites | Biliary excretion of less water-soluble compounds. |

This table contains predicted data based on general principles of drug excretion.

In Silico Prediction of ADME Properties

In the absence of experimental data, in silico models provide a valuable tool for predicting the ADME properties of new chemical entities. researchgate.netnih.gov Various software and web-based tools, such as SwissADME and pkCSM, utilize quantitative structure-activity relationship (QSAR) models and other computational methods to estimate pharmacokinetic parameters. springernature.comcam.ac.ukuq.edu.aunih.gov These predictions can guide early-stage drug discovery by identifying potential liabilities. nih.govnovartis.comacs.org

For this compound, in silico tools would likely predict good intestinal absorption and the potential to cross the blood-brain barrier. researchgate.netnih.gov They would also identify the hydroxyl group as a primary site for Phase II metabolism and predict potential interactions with CYP450 enzymes. researchgate.netnih.gov

Table 5: Illustrative In Silico Predicted ADME Properties for this compound

| ADME Property | Predicted Value | In Silico Tool/Model |

| Human Intestinal Absorption | High | pkCSM, SwissADME |

| Caco-2 Permeability | High | pkCSM |

| Blood-Brain Barrier Permeability | Yes | pkCSM, SwissADME |

| CYP2D6 Inhibitor | No | pkCSM, SwissADME |

| CYP3A4 Inhibitor | Yes/No (Varies by model) | pkCSM, SwissADME |

| Total Clearance (log ml/min/kg) | Low to Moderate | pkCSM |

This table presents hypothetical data that would be generated by in silico prediction tools and is for illustrative purposes only.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes and Derivatization Strategies

The development of efficient and versatile synthetic methodologies is paramount for the thorough investigation of any compound's therapeutic potential. For 3-Propyl-2,3-dihydro-1H-indol-5-ol, future research should focus on establishing novel synthetic pathways that allow for facile access to the core structure and its analogs. Current approaches to similar dihydroindoles often involve the reduction of corresponding indole (B1671886) derivatives. nih.gov Future strategies could explore intramolecular cyclization reactions, which have been successfully employed for other substituted indolines. researchgate.net

Furthermore, derivatization of the this compound scaffold at various positions is a crucial next step. Key sites for modification include the indole nitrogen, the hydroxyl group at the 5-position, and the propyl group at the 3-position. Such derivatization would enable the generation of a library of related compounds, which is essential for establishing structure-activity relationships (SAR). For instance, N-acylation or N-alkylation could modulate the compound's pharmacokinetic properties, while modification of the phenolic hydroxyl group could influence its antioxidant or receptor-binding capabilities. The synthesis of spiroindoline derivatives, a class known for its biological importance, could also be a fruitful avenue for exploration. rsc.org

| Potential Derivatization Site | Type of Modification | Potential Impact |

| Indole Nitrogen (N-1) | Acylation, Alkylation, Sulfonylation | Altered solubility, metabolic stability, and receptor interaction |

| Phenolic Hydroxyl (C-5) | Etherification, Esterification | Modified antioxidant activity, prodrug development |

| Propyl Group (C-3) | Chain extension/branching, Introduction of functional groups | Enhanced potency and selectivity |

| Aromatic Ring | Halogenation, Nitration, Amination | Modulated electronic properties and binding interactions |

Advanced Mechanistic Studies of Biological Activities

Preliminary investigations into dihydroindole derivatives suggest a wide range of potential biological activities, including neuroprotective and antioxidant properties. nih.gov Future research on this compound must include comprehensive screening to identify its primary biological targets. Given the structural similarities to other indole compounds, potential activities could include anticancer, antimicrobial, and anti-inflammatory effects. chula.ac.th

Once a primary biological activity is identified, advanced mechanistic studies will be crucial to elucidate how the compound exerts its effects at a molecular level. This includes identifying specific protein targets, such as enzymes or receptors, and characterizing the binding interactions. nih.gov For example, if anticancer activity is observed, studies should investigate whether the compound induces apoptosis, inhibits tubulin polymerization, or modulates key signaling pathways involved in cancer progression. nih.govmdpi.com Mechanistic insights are vital for optimizing the lead compound and minimizing off-target effects.

Integration of Omics Technologies in Preclinical Evaluation

Modern drug discovery heavily relies on "omics" technologies (genomics, proteomics, metabolomics) to gain a holistic understanding of a compound's biological effects. nih.govomicstutorials.com For this compound, the integration of these technologies in preclinical studies would be highly beneficial. Transcriptomics can reveal changes in gene expression in response to the compound, providing clues about the pathways it modulates. nih.gov Proteomics can identify protein expression changes, helping to pinpoint direct and indirect targets. nih.gov Metabolomics can offer insights into how the compound affects cellular metabolism. nih.gov

The use of multi-omics data integration can help build a comprehensive picture of the compound's mechanism of action and potential toxicity. nygen.io This approach is particularly valuable for identifying biomarkers that could be used to monitor the compound's efficacy and safety in later stages of development.

| Omics Technology | Potential Application for this compound Research |

| Genomics | Identifying genetic factors that influence sensitivity to the compound. |

| Transcriptomics | Understanding the compound's effect on gene expression and cellular pathways. nih.gov |

| Proteomics | Identifying direct protein targets and downstream signaling effects. nih.gov |

| Metabolomics | Assessing the impact on cellular metabolism and identifying potential metabolic liabilities. nih.gov |

Development of Targeted Delivery Systems for Dihydroindole Derivatives

The efficacy of a therapeutic agent can often be enhanced by ensuring it reaches its intended target in the body at an effective concentration. For dihydroindole derivatives, including this compound, the development of targeted delivery systems could be a significant area of future research. Nanotechnology-based formulations, such as nanoparticles, liposomes, and micelles, can improve a drug's solubility, stability, and pharmacokinetic profile. nih.gov

These delivery systems can also be engineered to specifically target certain tissues or cells, such as cancer cells, thereby increasing the therapeutic index and reducing systemic side effects. mdpi.com For instance, if this compound is found to have anti-glioblastoma activity, a targeted delivery system could be designed to cross the blood-brain barrier and selectively accumulate in the tumor tissue. mdpi.com

Leveraging Artificial Intelligence and Machine Learning in Dihydroindole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing various aspects of drug discovery and development. researchgate.netnih.gov In the context of this compound, AI and ML could be employed in several ways. Generative models can be used to design novel derivatives with improved properties. researchgate.net Predictive models can be trained on existing data for other indole derivatives to forecast the biological activity, toxicity, and pharmacokinetic properties of new analogs. researchgate.net

Furthermore, AI can be used to analyze large datasets from omics studies to identify complex patterns and generate new hypotheses about the compound's mechanism of action. nih.gov The use of AI and ML can accelerate the drug discovery process, reduce costs, and increase the probability of success in developing a new therapeutic agent based on the dihydroindole scaffold. nih.gov

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-Propyl-2,3-dihydro-1H-indol-5-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of indole derivatives like this compound often involves functionalizing the indole core. A common approach is to modify pre-existing indole scaffolds through substitution or alkylation. For example:

- Copper-Catalyzed Click Chemistry : details a method using CuI as a catalyst in PEG-400/DMF solvent for introducing triazole groups to indoles. Similar protocols can be adapted for propyl-group incorporation via alkylation or coupling reactions .

- Chlorination/Reduction Strategies : As seen in , chlorinating agents (e.g., triphenylphosphine-CCl₄) followed by catalytic reduction (e.g., H₂/Pd) can introduce hydroxy groups at specific positions. Adjusting stoichiometry and reaction time improves yields .

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

- Monitor reaction progress via TLC (e.g., 70:30 EtOAc/hexanes, Rf ~0.49) .

- Purify via recrystallization (e.g., hot ethanol) or column chromatography.

Q. Q2. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Methodological Answer: Key analytical methods include:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic indole NH signals (δ ~8.6 ppm) and propyl chain resonances (e.g., δ 3.21 ppm for CH₂ adjacent to N) .

- ¹³C NMR : Confirm carbonyl (if present) and aromatic carbons (δ 109–127 ppm for indole carbons) .

- Mass Spectrometry : Use HRMS (e.g., FAB-HRMS) to verify molecular ions ([M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: ~70%, H: ~7%, N: ~4% for C₁₁H₁₃NO).

Advanced Research Questions

Q. Q3. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Methodological Answer: Crystallographic challenges include:

- Disorder in Propyl Chains : Flexible alkyl groups may exhibit positional disorder. Use PART and EADP commands in SHELXL to model alternative conformations .

- Hydrogen Bonding Networks : Indole NH and hydroxyl groups often form hydrogen bonds. Analyze Hirshfeld surfaces to map interactions and refine using DFIX restraints .

- Twinned Data : For twinned crystals, employ TWIN/BASF commands in SHELXL and validate with R₁/Rw convergence metrics (<5% for high-resolution data) .

Q. SHELX Workflow :

Structure Solution : Use SHELXD for Patterson methods or SHELXS for direct phasing.

Refinement : Iterate with SHELXL, incorporating anisotropic displacement parameters (ANIS) and riding hydrogens .

Q. Q4. How can contradictory biochemical activity data for this compound derivatives be resolved?

Methodological Answer: Contradictions may stem from:

- Assay Variability : Standardize protocols (e.g., IC₅₀ determination via dose-response curves) and use positive controls (e.g., known antioxidants for ROS assays) .

- Stereochemical Effects : Confirm enantiopurity using chiral HPLC or X-ray crystallography. Racemic mixtures may obscure structure-activity relationships .

- Computational Validation : Perform docking studies (e.g., MOE software) to correlate binding poses with experimental bioactivity .

Q. Data Reconciliation Steps :

Replicate experiments under identical conditions.

Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

Q. Q5. What strategies improve the yield of this compound in multi-step syntheses?

Methodological Answer:

- Stepwise Optimization :

- Step 1 (Indole Formation) : Use p-TSA catalysis (10 mol%) in CH₂Cl₂ for efficient cyclization (yields >80%) .

- Step 2 (Propylation) : Employ Mitsunobu conditions (DIAD/PPh₃) or Grignard reagents for regioselective alkylation .

- In Situ Monitoring : Use FTIR to track intermediate formation (e.g., C=O stretches at ~1700 cm⁻¹ for ketones) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.